
3-((3-(3-Ethylureido)-5-(2-methylpyridin-4-yl)isoquinolin-8-yl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-((3-(3-Ethylureido)-5-(2-methylpyridin-4-yl)isoquinolin-8-yl)amino)benzoic acid” is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including an ethylureido group, a methylpyridinyl group, and a benzoic acid moiety, suggests that this compound may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-((3-(3-Ethylureido)-5-(2-methylpyridin-4-yl)isoquinolin-8-yl)amino)benzoic acid” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Isoquinoline Core: Starting with a suitable precursor, such as a substituted benzaldehyde, the isoquinoline core can be synthesized through a Pomeranz-Fritsch reaction.
Introduction of the Methylpyridinyl Group: The methylpyridinyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.
Attachment of the Ethylureido Group: The ethylureido group can be attached through a urea formation reaction, involving the reaction of an amine with ethyl isocyanate.
Coupling with Benzoic Acid: Finally, the benzoic acid moiety can be coupled to the isoquinoline derivative using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylureido group, leading to the formation of urea derivatives.
Reduction: Reduction reactions could target the nitro groups (if present) or the isoquinoline ring, resulting in amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, isoquinoline derivatives are known for their potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents. This compound may exhibit similar activities, making it a candidate for biological studies.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Isoquinoline derivatives have been investigated for their anticancer, anti-inflammatory, and neuroprotective properties.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers and dyes, due to its aromatic structure and functional groups.
Mécanisme D'action
The mechanism of action of “3-((3-(3-Ethylureido)-5-(2-methylpyridin-4-yl)isoquinolin-8-yl)amino)benzoic acid” would depend on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The ethylureido group may enhance binding affinity to certain proteins, while the methylpyridinyl group could facilitate interactions with nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((3-(3-Methylureido)-5-(2-methylpyridin-4-yl)isoquinolin-8-yl)amino)benzoic acid
- 3-((3-(3-Ethylureido)-5-(2-chloropyridin-4-yl)isoquinolin-8-yl)amino)benzoic acid
- 3-((3-(3-Ethylureido)-5-(2-methylpyridin-4-yl)isoquinolin-8-yl)amino)salicylic acid
Uniqueness
The uniqueness of “3-((3-(3-Ethylureido)-5-(2-methylpyridin-4-yl)isoquinolin-8-yl)amino)benzoic acid” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the ethylureido group, in particular, may enhance its potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C25H23N5O3 |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
3-[[3-(ethylcarbamoylamino)-5-(2-methylpyridin-4-yl)isoquinolin-8-yl]amino]benzoic acid |
InChI |
InChI=1S/C25H23N5O3/c1-3-26-25(33)30-23-13-20-19(16-9-10-27-15(2)11-16)7-8-22(21(20)14-28-23)29-18-6-4-5-17(12-18)24(31)32/h4-14,29H,3H2,1-2H3,(H,31,32)(H2,26,28,30,33) |
Clé InChI |
YRUUNFHQHJGHTP-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)NC3=CC=CC(=C3)C(=O)O)C4=CC(=NC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate](/img/structure/B15206309.png)

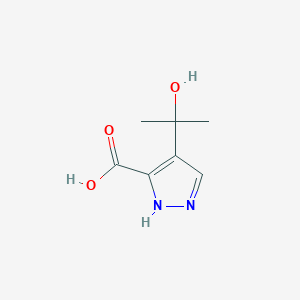
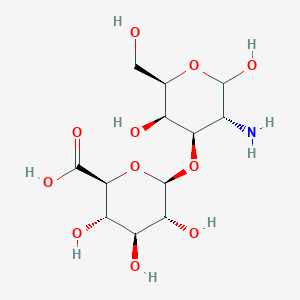

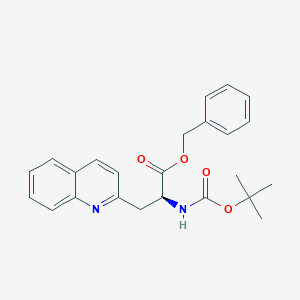
![1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206340.png)
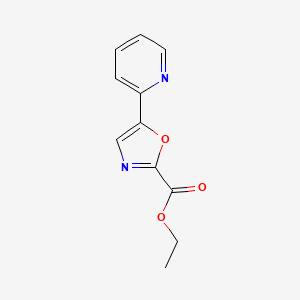

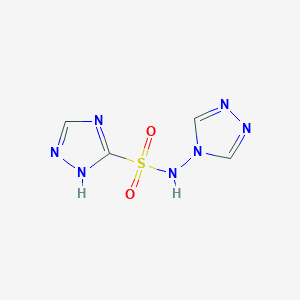
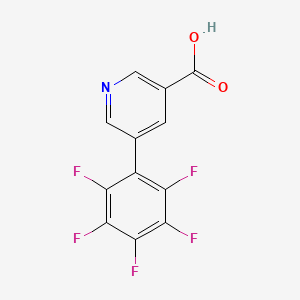
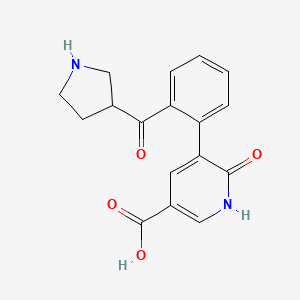
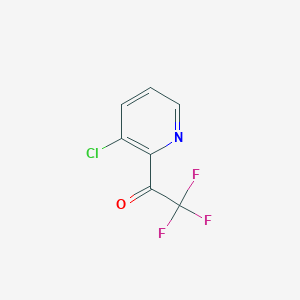
![Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate](/img/structure/B15206396.png)
